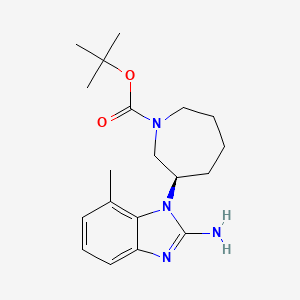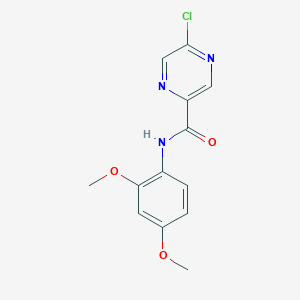
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound that belongs to the class of azepines and benzimidazoles. This compound is characterized by its unique structure, which includes a hexahydro-azepine ring fused with a benzimidazole moiety. The presence of the 1,1-dimethylethyl ester group further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- typically involves multiple steps, including the formation of the azepine ring and the benzimidazole moiety. One common synthetic route involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Azepine-1-carboxylic acid, 3-[7-chloro-2-[[(2-methyl-4-pyridinyl)carbonyl]amino]-1H-benzimidazol-1-yl]hexahydro-, 1,1-dimethylethyl ester, (3R)-
- 1H-Azepine-1-carboxylic acid, hexahydro-4-[[(2S)-2-(2-methyl-4-pyridinyl)carbonyl]amino]-1H-benzimidazol-1-yl]-, 1,1-dimethylethyl ester, (3R)-
Uniqueness
The uniqueness of 1H-Azepine-1-carboxylic acid, 3-(2-amino-7-methyl-1H-benzimidazol-1-yl)hexahydro-, 1,1-dimethylethyl ester, (3R)- lies in its specific structural features and the presence of the 1,1-dimethylethyl ester group
Propriétés
Formule moléculaire |
C19H28N4O2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(2-amino-7-methylbenzimidazol-1-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N4O2/c1-13-8-7-10-15-16(13)23(17(20)21-15)14-9-5-6-11-22(12-14)18(24)25-19(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H2,20,21)/t14-/m1/s1 |
Clé InChI |
LVHQWYKNOLAXDQ-CQSZACIVSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)N=C(N2[C@@H]3CCCCN(C3)C(=O)OC(C)(C)C)N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C(N2C3CCCCN(C3)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)

![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)

![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)


![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)
